molecular formula C7H6O2S B7855436 2-Thienylacrylic acid

2-Thienylacrylic acid

Cat. No. B7855436
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-UHFFFAOYSA-N
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Description

2-Thienylacrylic acid is a chemical compound with the molecular formula C7H6O2S and a molar mass of 154.19 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of 2-Thienylacrylic acid involves various chemical reactions. One notable study discusses the use of 2-cyano-3-(2-thienyl)acrylic acid (CTA) as a new matrix for the analysis of a broad spectrum of compounds . This low-cost synthetic CTA was developed for the analysis of compounds such as lipids, peptides, proteins, saccharides, natural products, PEGs, and organometallics .


Molecular Structure Analysis

The molecular structure of 2-Thienylacrylic acid is composed of seven carbon atoms, six hydrogen atoms, two oxygen atoms, and one sulfur atom . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

2-Thienylacrylic acid can participate in various chemical reactions. For instance, it can be used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of a broad spectrum of analytes .


Physical And Chemical Properties Analysis

2-Thienylacrylic acid has a predicted density of 1.346±0.06 g/cm3, a melting point of 145-148°C, a boiling point of 298.9±15.0 °C, and a flashing point of 134.6°C . It also has a refractive index of 1.656 .

Scientific Research Applications

  • Peptide Self-Assembly : A study by Hamley et al. (2010) explored the self-assembly of a peptide incorporating the non-natural amino acid beta-2-thienylalanine, a derivative of 2-Thienylacrylic acid. This peptide formed beta-sheet-rich amyloid fibrils, exhibiting potential for electronic properties due to charge delocalization and pi-stacking.

  • Fluorescent Dyes in DNA Research : The work of Barthes et al. (2015) focused on creating environmentally sensitive fluorescent dyes for DNA research, using 2-thienyl- derivatives. These dyes demonstrated increased brightness and responsiveness to solvent polarity, beneficial for DNA interaction sensing.

  • Organic Synthesis : In a study by Raposo et al. (2005), 1-aryl-2-thienyl-substituted pyrroles were synthesized using 2-thienylacrylic acid derivatives, indicating its use in creating complex organic structures.

  • Chemical Synthesis and Potential Applications : Research by He Qi-ge (2006) developed a new method to synthesize 4-(2-thienyl)phenylacetic acid derivatives, discussing their potential applications.

  • Microwave-Assisted Synthesis : A study by Hesse et al. (2007) demonstrated the use of microwave irradiation for the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing an efficient synthesis method involving 2-thienylacrylic acid derivatives.

  • Photoreaction in Molecular Crystals : Koshima et al. (2000) investigated the photoreaction of 2-thienylacetic acid in two-component molecular crystals, demonstrating its utility in photochemical processes.

  • Biomedical Applications of THz Technology : Though not directly related to 2-thienylacrylic acid, Gong et al. (2019) discussed terahertz (THz) technology's applications in biomedicine, which could be relevant if 2-thienylacrylic acid derivatives exhibit THz-sensitive properties.

Safety And Hazards

2-Thienylacrylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306903
Record name 3-(2-Thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)-2-propenoic acid

CAS RN

1124-65-8
Record name 3-(2-Thienyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of thiophene-2-carbaldehyde (Compound 66a) (1.20 g, 0.0107 mol), malonic acid (1.11 g, 0.0107 mol) and ammonium acetate (0.825 g, 0.0107 mol) in DMF (8.5 mL) was heated to 100° C. for 3 h. The system was diluted with ethyl acetate and washed with water and dried over MgSO4. The solvent was removed in vacuo and the title compound was purified by silica gel column chromatography using 3:1 Hexanes:ethyl acetate as the eluent.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.825 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Piperidine (2.45 g, 0.056 mol) was added drop wise over a period of 10 min to a stirred solution of thiophene-2-carbaldehyde (4.00 g, 0.036 mol) and malonic acid (1.00 g, 0.18 mol) in pyridine (40 mL) at 0° C. and the resulting reaction mixture was refluxed for 2 h. The reaction mixture was poured into 2N HCl (100 mL) and the precipitated solid filtered. The aqueous layer was extracted with ethyl acetate and the organic layer was washed with brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-(2-thienyl)prop-2-enoic acid (5.00 g, 92%) as a solid.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
W Freund - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… (70 cc), was added to P-2-thienylacrylic acid dissolved in acetone (150 cc) in which crystalline … water to remove unchanged p-2-thienylacrylic acid. Some brown material remained which …
Number of citations: 4 pubs.rsc.org
S Block, SE Filippakis, GMJ Schmidt - Journal of the Chemical Society …, 1967 - pubs.rsc.org
The partial three-dimensional analyses of two crystal modifications of trans-β-2-thienylacrylic acid are reported. The C–C bond lengths have been determined with an esd of about 0·02 …
Number of citations: 9 pubs.rsc.org
W Freund - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Arsanilic acid (10.85 8.) was diazotised as above and added to a solution of P-2-thienylacrylic acid (7.7 g.) in acetone (125 cc) in whish crystalline sodium acetate (ca. 40 g.) was …
Number of citations: 5 pubs.rsc.org
M Lahav, GMJ Schmidt - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
… p-2-Thienylacrylic acid is dimorphic: its (thermodynamically) stable modification polymerises while the metastable form gives the P-truxinic dimer and small amounts of oligomer. …
Number of citations: 49 pubs.rsc.org
H KESKIN, RE MILLER, FF Nord - The Journal of Organic …, 1951 - ACS Publications
… The same product was obtained by adding dropwise a solution of bromine (1 mole) in carbon tetrachloride to a refluxing solution of ß-2-thienylacrylic acid (1 mole). The addition …
Number of citations: 52 pubs.acs.org
E Campaigne, L Fedor… - Journal of Heterocyclic …, 1964 - Wiley Online Library
… p-2-Thienylacrylic acid adds bromine in hot carbon tetrachloride to produce p-(2-thienyl)o! ,pdibromopropionic acid, which readily loses hydrogen bromide in refluxing acetic acid to …
Number of citations: 10 onlinelibrary.wiley.com
ÉN Deryagina, AS Nakhmanovich… - Chemistry of Heterocyclic …, 1971 - Springer
… The solution was neutralized with 5% HC1, and the crystals of 2-thienylacrylic acid were removed by filtration and washed on the filter with water to give 0.72 g (92%7 of a product with …
Number of citations: 3 link.springer.com
SN Timasheff, FF Nord - Archives of Biochemistry and Biophysics, 1951 - Elsevier
… The a-benzamido-fi-2-thienylacrylic acid and its methyl and ethyl esters were prepared according to previously described methods (9). The n-octylamide of the acrylic acid was obtained …
Number of citations: 7 www.sciencedirect.com
N Issaoui, H Ghalla, F Bardak, M Karabacak… - Journal of Molecular …, 2017 - Elsevier
In this work, the molecular structures and vibrational spectral analyses of 3-(2-Theinyl)acrylic acid (3-2TAA) monomer and dimer structures have been reported by using density …
Number of citations: 80 www.sciencedirect.com
BF CROWE, FF Nord - The Journal of Organic Chemistry, 1950 - ACS Publications
… with aqueous acetone was sufficient to effect ring opening to a-acetamido-/3-2-thienylacrylic acid. … a-Acetamido-8-2-thienylacrylic acid. To a mixture of 328 cc. of acetone and 127 cc. …
Number of citations: 23 pubs.acs.org

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